Anticancer agent 164

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23F3N8O2S2 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

1-[5-[6-(3-morpholin-4-ylpropylamino)pyrimidin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C21H23F3N8O2S2/c22-21(23,24)14-2-4-15(5-3-14)28-18(33)29-19-30-31-20(36-19)35-17-12-16(26-13-27-17)25-6-1-7-32-8-10-34-11-9-32/h2-5,12-13H,1,6-11H2,(H,25,26,27)(H2,28,29,30,33) |

InChI Key |

WTSWGANJWKXVEC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC2=CC(=NC=N2)SC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Anticancer Agent GS-164

Disclaimer: The synthesis protocol, chemical structure, and detailed characterization data (such as NMR and Mass Spectrometry) for the anticancer agent designated as GS-164 are not publicly available in scientific literature or patent databases. The information presented herein is based on the available biological data from published research.

Introduction

GS-164 is a small synthetic molecule identified as a promising anticancer agent due to its unique mechanism of action that targets the cellular cytoskeleton.[1] It functions as a microtubule-stabilizing agent, promoting the polymerization of tubulin, a mechanism similar to the well-known anticancer drug, Taxol (paclitaxel).[1] By disrupting the dynamic instability of microtubules, GS-164 induces mitotic arrest in cancer cells, ultimately leading to apoptosis.[1] This guide provides a comprehensive overview of the known biological characteristics of GS-164, its mechanism of action, and detailed protocols for the key experiments used in its characterization.

Mechanism of Action

GS-164 exerts its anticancer effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction stimulates the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1] The stabilization of the microtubule network disrupts the normal functioning of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, cells treated with GS-164 are arrested in the mitotic (M) phase of the cell cycle, which triggers the apoptotic cell death pathway.[1] A comparative conformational analysis suggests that the structure of GS-164 may mimic the essential sites of Taxol required for its microtubule-stabilizing activity.[1]

Data Presentation

The cytotoxic activity of GS-164 has been evaluated against a panel of human cancer cell lines. While specific IC50 values for a wide range of cell lines are not detailed in the primary literature, a direct comparison of its activity with Taxol provides a benchmark for its potency.

| Parameter | GS-164 | Taxol | Reference |

| Cytotoxicity (Human Tumor Cells) | 1000-fold lower than Taxol | - | [1] |

| In Vitro Microtubule Assembly | One-tenth as active as Taxol | - | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anticancer properties of GS-164.

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in turbidity (light scattering) of the solution as microtubules form.

Materials:

-

Purified porcine brain tubulin

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (1 mM)

-

GS-164 (dissolved in DMSO)

-

Taxol (positive control, dissolved in DMSO)

-

Podophyllotoxin (negative control, dissolved in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin/GTP mixture into pre-warmed 96-well microplate wells.

-

Add GS-164, Taxol, or vehicle control (DMSO) to the respective wells at the desired final concentrations.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance (OD340) versus time to generate polymerization curves.

References

An In-depth Technical Guide to the Pharmacology of Anticancer Agent 164

Disclaimer: Initial research indicates that the designation "Anticancer agent 164" is not unique to a single molecule. This guide presents the available pharmacological data for three distinct compounds that have been identified under this or a similar name: Antitumor agent-164 (compound 60c) , a colchicine-binding site inhibitor; GS-164 , a tubulin polymerization stimulator; and CML-IN-1 , a dual pathway inhibitor. Each compound is detailed in a separate section below.

Section 1: Antitumor agent-164 (compound 60c)

Overview and Mechanism of Action

Antitumor agent-164 (compound 60c) is a next-generation derivative of VERU-111 and functions as a colchicine-binding site inhibitor (CBSI).[1] By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, which are essential for mitotic spindle formation and cell division. This inhibition of tubulin polymerization leads to cell cycle arrest and subsequent apoptosis in cancer cells. This agent has shown potency against taxane-sensitive triple-negative breast cancer (TNBC).[1]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which Antitumor agent-164 disrupts microtubule formation.

Caption: Mechanism of Antitumor agent-164 as a colchicine-binding site inhibitor.

Quantitative Data

Currently, specific quantitative data such as IC₅₀ values for Antitumor agent-164 (compound 60c) are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for Antitumor agent-164 are not explicitly published. However, its characterization as a colchicine-binding site inhibitor suggests the use of standard assays for microtubule-targeting agents.

Tubulin Polymerization Assay (General Protocol): This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

-

Reagent Preparation: Purified tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂) supplemented with GTP.

-

Reaction Setup: The tubulin solution is added to wells of a 96-well plate. The test compound (Antitumor agent-164) at various concentrations is added to the experimental wells. Control wells contain vehicle (e.g., DMSO).

-

Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

-

Data Acquisition: The increase in light scattering due to microtubule formation is measured over time by monitoring the absorbance (optical density) at 340 nm in a temperature-controlled spectrophotometer.

-

Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine inhibitory activity.

Caption: Workflow for a typical tubulin polymerization assay.

Section 2: GS-164

Overview and Mechanism of Action

GS-164 is a small synthetic compound identified as a microtubule effector.[2] Unlike the previously mentioned agent, GS-164 stimulates the assembly of microtubules in a manner similar to Taxol. It promotes GTP-independent polymerization of tubulin, leading to the formation of hyper-stable microtubules that are resistant to disassembly by calcium or low temperatures.[2] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle function, causing cell cycle arrest in the mitotic phase and ultimately leading to cell death.[2]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Taxol-like mechanism of GS-164.

Caption: Mechanism of GS-164 as a microtubule-stabilizing agent.

Quantitative Data

Specific IC₅₀ values for GS-164 are not provided in the cited literature. However, a comparative potency is described.

| Compound | Cell Line | Parameter | Value | Reference |

| GS-164 | Human Tumor Cells | Cytotoxicity | 1000-fold lower than Taxol | [2] |

| GS-164 | In vitro | Polymerization Activity | 10-fold lower than Taxol | [2] |

Experimental Protocols

The investigation of GS-164 involved several key experimental techniques.[2]

-

In Vitro Microtubule Polymerization Assay: As described in Section 1.4, this was used to confirm that GS-164 stimulates the assembly of microtubule proteins.

-

Flow Cytometry: This technique was used to analyze the cell cycle distribution of HeLa cells treated with GS-164. The protocol involves fixing and permeabilizing the cells, staining the DNA with a fluorescent dye (e.g., propidium iodide), and analyzing the cellular DNA content on a flow cytometer to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

-

Immunofluorescence Microscopy: This method was used to visualize the microtubule organization within HeLa cells. Cells were grown on coverslips, treated with GS-164, fixed, permeabilized, and then incubated with a primary antibody against tubulin, followed by a fluorescently-labeled secondary antibody. The microtubule structures were then observed using a fluorescence microscope, revealing the formation of microtubule bundles induced by the agent.[2]

Section 3: CML-IN-1 (this compound)

Overview and Mechanism of Action

CML-IN-1 (also identified as compound 7 or compound 4 in different studies) is a potent anticancer agent that functions by inhibiting key cell signaling pathways.[3] Specifically, it has been shown to significantly reduce the phosphorylation of proteins in the PI3K/Akt and MEK/ERK signaling pathways.[3] These pathways are critical for cell proliferation, survival, and migration. By inhibiting them, CML-IN-1 induces apoptosis and arrests the cell cycle in the G2/M phase.[3] It has demonstrated significant activity against human chronic myeloid leukemia (CML) and colorectal cancer cell lines.[3]

Signaling Pathway and Mechanism of Action

The diagram below shows the dual inhibitory action of CML-IN-1 on the PI3K/Akt and MEK/ERK pathways.

Caption: CML-IN-1 inhibits both the PI3K/Akt and MEK/ERK signaling pathways.

Quantitative Data

CML-IN-1 has been evaluated for its cytotoxic activity against multiple cancer cell lines.

| Compound Name | Cell Line | Assay Duration | IC₅₀ Value (µM) | Reference |

| CML-IN-1 (compound 7) | K562 (CML) | Not Specified | 0.038 | [3] |

| CML-IN-1 (compound 4) | HCT116 (Colorectal) | 48 hours | 8.04 ± 0.94 | [3] |

| CML-IN-1 (compound 4) | HCT116 (Colorectal) | 72 hours | 5.52 ± 0.42 | [3] |

Experimental Protocols

The determination of IC₅₀ values and the mechanism of action for CML-IN-1 would involve the following standard protocols.

Cell Viability (MTT) Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., K562, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of CML-IN-1 for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the dissolved formazan is measured on a microplate reader (typically at ~570 nm).

-

Analysis: The absorbance values are plotted against the drug concentration, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Caption: Experimental workflow for a cell viability (MTT) assay.

Western Blotting: This technique is used to detect the phosphorylation status of specific proteins (like Akt and ERK) to confirm pathway inhibition.

-

Protein Extraction: Cells treated with CML-IN-1 are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: A secondary antibody conjugated to an enzyme (like HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured on film or with a digital imager.

-

Analysis: The band intensities for phosphorylated proteins are compared to total proteins to determine the extent of inhibition.

References

An In-depth Technical Guide to the Target Identification and Validation of Anticancer Agent 164

For Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "Anticancer Agent 164" refers to at least two distinct molecular entities with unique mechanisms of action against different cancer types. This technical guide provides a comprehensive overview of the target identification and validation for these compounds, presenting a synthesis of current research findings. The primary agents identified are CML-IN-1 , a dual inhibitor of the PI3K/Akt and MEK/ERK signaling pathways with efficacy in chronic myeloid leukemia (CML) and colorectal cancer, and Antitumor Agent 164 (compound 60c) , a colchicine-binding site inhibitor derived from VERU-111, showing promise against taxane-sensitive triple-negative breast cancer. This document details their mechanisms of action, summarizes key quantitative data, outlines experimental protocols for their validation, and provides visual representations of the relevant biological pathways and experimental workflows.

CML-IN-1: A Dual Pathway Inhibitor

CML-IN-1, a 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative, has been identified as a potent anticancer agent with a dual mechanism of action, targeting key signaling pathways in different cancer contexts.[1][2]

Target Identification

Initial target pathway identification for CML-IN-1 was elucidated through its effects on cancer cell lines. In human chronic myeloid leukemia (CML) K562 cells, treatment with CML-IN-1 (referred to as compound 7 in the primary literature) led to a significant reduction in the phosphorylation of proteins within the PI3K/Akt signaling pathway.[1][2] This was determined using a human phospho-kinase array, which simultaneously assesses the phosphorylation status of multiple kinases.

In the context of colorectal cancer, a structurally related compound (referred to as compound 4) was found to inhibit the MEK/ERK signaling pathway in HCT116 cells.[1] The activity of CML-IN-1 on these pathways suggests it may act as a kinase inhibitor, a common mechanism for compounds with its structural motifs.[2]

Target Validation and Quantitative Data

The anticancer activity of CML-IN-1 has been validated through a series of in vitro assays, demonstrating its efficacy in inhibiting cell proliferation and inducing apoptosis. The key quantitative data are summarized in Table 1.

Table 1: In Vitro Efficacy of CML-IN-1

| Compound Reference | Cancer Type | Cell Line | Assay | Endpoint | Value | Citation |

| Compound 7 | Chronic Myeloid Leukemia | K562 | Cell Viability (MTT) | IC50 | 0.038 µM | [1][2] |

| Compound 4 | Colorectal Cancer | HCT116 | Cell Viability (MTT) | IC50 (48h) | 8.04 ± 0.94 µM | [1] |

| Compound 4 | Colorectal Cancer | HCT116 | Cell Viability (MTT) | IC50 (72h) | 5.52 ± 0.42 µM | [1] |

Signaling Pathways

CML-IN-1 exerts its anticancer effects by modulating two critical signaling pathways involved in cell proliferation, survival, and differentiation.

Antitumor Agent 164 (Compound 60c): A Microtubule Destabilizer

Antitumor Agent 164, also referred to as compound 60c in the scientific literature, is a next-generation derivative of VERU-111. It functions as a colchicine-binding site inhibitor (CBSI), targeting microtubule dynamics.

Target Identification

The target of Antitumor Agent 164 (compound 60c) was identified based on its structural relationship to VERU-111, a known tubulin inhibitor that binds to the colchicine site. This class of agents disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. The validation of this target for VERU-111, and by extension for its derivatives, has been confirmed through various experimental approaches, including immunofluorescence staining of microtubule networks, which shows disruption of the microtubule structure upon treatment.

Target Validation and Quantitative Data

While specific quantitative data for Antitumor Agent 164 (compound 60c) is not yet widely published, the activity of its parent compound, VERU-111, provides a strong basis for its mechanism. VERU-111 exhibits potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the low nanomolar range. It is effective against both taxane-sensitive and taxane-resistant cancer models.

Table 2: In Vitro Efficacy of VERU-111 (Parent Compound)

| Cancer Type | Cell Line | Assay | Endpoint | Value |

| Melanoma | Panel | Cell Viability | Average IC50 | 5.2 nM |

| Prostate Cancer | Panel | Cell Viability | Average IC50 | 5.2 nM |

| Pancreatic Cancer | Panc-1 | Cell Viability (24h) | IC50 | 25 nM |

| Pancreatic Cancer | AsPC-1 | Cell Viability (24h) | IC50 | 35 nM |

| TNBC | MDA-MB-231 | Cell Viability | IC50 | 8-14 nM |

| HER2+ Breast Cancer | SKBR3 | Cell Viability | IC50 | 14 nM |

Mechanism of Action

Antitumor Agent 164 (compound 60c) binds to the colchicine site on β-tubulin, preventing the polymerization of α- and β-tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the identification and validation of these anticancer agents.

Target Identification and Validation Workflow

References

In-Depth Technical Guide: Anticancer Agent 164 (CML-IN-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

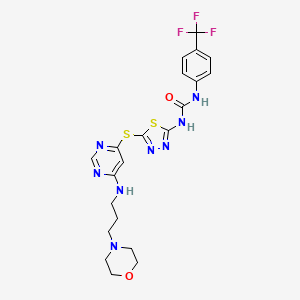

Anticancer agent 164, also identified as CML-IN-1, is a potent synthetic small molecule that has demonstrated significant anticancer properties in preclinical studies. Its chemical designation is 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

This compound is a derivative of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea.

-

IUPAC Name: 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea

-

CAS Number: 2235393-30-1

-

Molecular Formula: C₂₁H₂₃F₃N₈O₂S₂

-

Molecular Weight: 540.59 g/mol

Structure:

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting distinct signaling pathways in different cancer cell types.

-

In Chronic Myeloid Leukemia (CML) , it primarily acts by inhibiting the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and proliferation in many cancers, and its inhibition by this compound leads to the induction of apoptosis in CML cells.[2]

-

In Colorectal Cancer (CRC) , the agent has been shown to suppress the MEK/ERK signaling pathway . This pathway is a key regulator of cell proliferation, and its inhibition leads to cell cycle arrest and a reduction in tumor cell growth.[2]

Quantitative Data

The in vitro efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound (as CML-IN-1, Compound 7) in CML

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| K562 | Cellular Proliferation | IC₅₀ | 0.038 | [1] |

Table 2: In Vitro Efficacy of this compound (as CML-IN-1, Compound 4) in Colorectal Cancer

| Cell Line | Assay Type | Incubation Time | Endpoint | Value (µM) | Reference |

| HCT116 | Cell Proliferation | 48 hours | IC₅₀ | 8.04 ± 0.94 | [2] |

| HCT116 | Cell Proliferation | 72 hours | IC₅₀ | 5.52 ± 0.42 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture

-

K562 (Human Chronic Myeloid Leukemia) Cells:

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

HCT116 (Human Colorectal Carcinoma) Cells:

-

Growth Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Proliferation Assay (MTT Assay)

-

Cells (K562 or HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours of incubation, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

Following the specified incubation period (48 or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

K562 cells were seeded in 6-well plates and treated with this compound at the desired concentrations for 48 hours.

-

Cells were harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

Apoptosis was analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis

-

Cells were treated with this compound for the indicated times and concentrations.

-

Cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Phospho-PI3K

-

Total PI3K

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-MEK

-

Total MEK

-

Phospho-ERK

-

Total ERK

-

GAPDH (as a loading control)

-

-

The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays (for HCT116 cells)

-

Wound Healing Assay:

-

HCT116 cells were grown to confluence in 6-well plates.

-

A sterile pipette tip was used to create a scratch (wound) in the cell monolayer.

-

The cells were washed with PBS to remove debris and then incubated with a medium containing different concentrations of this compound.

-

Images of the wound were captured at 0 and 24 hours.

-

The rate of wound closure was measured to assess cell migration.

-

-

Transwell Invasion Assay:

-

The upper chambers of Transwell inserts (8 µm pore size) were coated with Matrigel.

-

HCT116 cells, pre-treated with this compound, were seeded in the upper chamber in a serum-free medium.

-

The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

-

After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.

-

The invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

In Vitro Cytotoxicity of Anticancer Agent 164: A Technical Guide

This technical guide provides an in-depth overview of the in vitro cytotoxicity of compounds referred to as "Anticancer Agent 164". It is intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, focusing on quantitative cytotoxicity, experimental methodologies, and the underlying mechanisms of action involving various signaling pathways.

Introduction

The designation "this compound" appears to refer to several distinct investigational compounds in scientific literature. This guide delineates the cytotoxic profiles and mechanisms of action for three such agents: GS-164, a tubulin polymerization promoter; CML-IN-1, an inhibitor of the PI3K/Akt and MEK/ERK signaling pathways; and Antitumor agent-164 (compound 60c), a colchicine-binding site inhibitor. Each of these agents demonstrates unique properties and potential applications in oncology research.

Agent Profile: GS-164

GS-164 is a synthetic small molecule that has been identified as a microtubule-stabilizing agent, exhibiting a mechanism of action similar to that of Paclitaxel (Taxol).[1] It has shown cytotoxic activity across a range of human tumor cell lines.[1]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of GS-164 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Notes |

| HeLa | Cervical Cancer | Micromolar range | Arrests cell cycle in the mitotic phase.[1] |

| Various Human Tumor Cell Lines | Multiple | Not specified | Described as having a wide range of activity.[1] |

Further specific IC50 values for GS-164 against a wider panel of cell lines were not available in the reviewed literature.

Experimental Protocols

1.2.1 In Vitro Microtubule Polymerization Assay

To assess the effect of GS-164 on microtubule assembly, an in vitro polymerization assay is conducted.[1]

-

Preparation of Microtubule Proteins: Porcine brain microtubule proteins are prepared.

-

Assay Conditions: The assembly of microtubule proteins is monitored in the presence of varying concentrations of GS-164. This is typically done in a temperature-controlled spectrophotometer by measuring the change in turbidity at 340 nm.

-

GTP Independence: The assay is performed with and without GTP to determine if the polymerization is GTP-independent.[1]

-

Resistance to Depolymerization: The stability of the GS-164-induced microtubules is tested against depolymerizing agents such as calcium or cold temperatures.[1]

-

Inhibition by Polymerization Inhibitors: The effect of known tubulin polymerization inhibitors, like podophyllotoxin, on GS-164-induced polymerization is evaluated.[1]

1.2.2 Cell Cycle Analysis by Flow Cytometry

The impact of GS-164 on the cell cycle of cancer cells is determined using flow cytometry.[1]

-

Cell Culture: HeLa cells are cultured in appropriate media and treated with GS-164 at various concentrations in the micromolar range.[1]

-

Cell Staining: After treatment, cells are harvested, fixed, and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

1.2.3 Immunofluorescence Microscopy for Microtubule Organization

This technique is used to visualize the effect of GS-164 on the cellular microtubule network.[1]

-

Cell Treatment: HeLa cells are grown on coverslips and treated with GS-164.

-

Immunostaining: The cells are then fixed, permeabilized, and stained with a primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on slides and observed under a fluorescence microscope to examine changes in microtubule organization, such as the formation of microtubule bundles.[1]

Signaling Pathways and Mechanism of Action

GS-164's primary mechanism of action is the stimulation of tubulin polymerization and stabilization of microtubules.[1] This leads to a disruption of the dynamic instability of microtubules, which is crucial for the proper formation of the mitotic spindle during cell division. The resulting mitotic arrest ultimately triggers apoptotic cell death.[1][2]

Caption: Workflow for assessing the in vitro effects of GS-164.

Caption: GS-164's mechanism leading to apoptosis.

Agent Profile: CML-IN-1

CML-IN-1 (also referred to as compound 7 or compound 4 in different contexts) is a potent anticancer agent that has demonstrated significant activity against chronic myeloid leukemia (CML) and colorectal cancer.[3] Its mechanism of action involves the inhibition of key signaling pathways, including PI3K/Akt and MEK/ERK.[3][4]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of CML-IN-1 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Notes |

| K562 | Chronic Myeloid Leukemia | 0.038 µM | Not Specified | Induces apoptosis.[3] |

| HCT116 | Colorectal Cancer | 8.04 ± 0.94 µM | 48 hours | Inhibits cell proliferation.[3] |

| HCT116 | Colorectal Cancer | 5.52 ± 0.42 µM | 72 hours | Induces apoptosis and G2/M cell cycle arrest.[3] |

Experimental Protocols

2.2.1 Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[5]

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of CML-IN-1 for specified durations (e.g., 48 and 72 hours).[3]

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm). The IC50 value is calculated from the dose-response curve.

2.2.2 Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of long-term cell survival.

-

Cell Plating: A low density of cells (e.g., HCT116) is plated in a culture dish.

-

Treatment: The cells are treated with CML-IN-1 in a dose-dependent manner.

-

Incubation: The plates are incubated for a period that allows for colony formation (typically 1-2 weeks).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

2.2.3 Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to evaluate the effect of CML-IN-1 on the migratory and invasive potential of cancer cells.

-

Assay Setup: Transwell inserts with or without a Matrigel coating (for invasion and migration, respectively) are used.

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in the upper chamber in serum-free medium, with a chemoattractant (e.g., serum-containing medium) in the lower chamber.

-

Treatment: CML-IN-1 is added to the cells.

-

Incubation and Analysis: After incubation, non-migrated/invaded cells are removed from the top of the insert, and the cells on the bottom are stained and counted.

2.2.4 Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt and MEK/ERK pathways.

-

Protein Extraction: Cells treated with CML-IN-1 are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of proteins like PI3K, Akt, MEK, and ERK, followed by HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanism of Action

CML-IN-1 exerts its anticancer effects by targeting multiple signaling pathways. In CML, it induces apoptosis by reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway.[3] In colorectal cancer, it suppresses cell proliferation by inhibiting the MEK/ERK signaling pathway.[3][4] This dual inhibition disrupts critical cellular processes, including proliferation, survival, migration, and invasion, and can lead to cell cycle arrest at the G2/M phase and apoptosis.[3]

Caption: Workflow for the in vitro evaluation of CML-IN-1.

Caption: CML-IN-1 targets PI3K/Akt and MEK/ERK pathways.

Agent Profile: Antitumor agent-164 (compound 60c)

Antitumor agent-164 (compound 60c) is a next-generation derivative of VERU-111 and acts as a colchicine-binding site inhibitor (CBSI).[6] It has shown potency against taxane-sensitive triple-negative breast cancer (TNBC).[6]

Quantitative Cytotoxicity Data

Quantitative cytotoxicity data, such as IC50 values, for Antitumor agent-164 (compound 60c) were not available in the provided search results.

Experimental Protocols

While specific experimental protocols for Antitumor agent-164 were not detailed, based on its classification as a colchicine-binding site inhibitor, the following assays would be relevant for its characterization.

3.2.1 Tubulin Polymerization Assay

This assay would determine if Antitumor agent-164 inhibits microtubule formation.

-

Methodology: Purified tubulin is incubated with GTP and different concentrations of Antitumor agent-164. The extent of polymerization is monitored over time by measuring the increase in turbidity at 340 nm. A decrease in the rate and extent of polymerization compared to a control would indicate inhibitory activity.

3.2.2 Competitive Colchicine Binding Assay

This assay confirms the binding of Antitumor agent-164 to the colchicine-binding site on tubulin.

-

Methodology: Tubulin is incubated with a fluorescent colchicine analog. Increasing concentrations of Antitumor agent-164 are added, and the displacement of the fluorescent probe is measured by a change in fluorescence intensity or polarization.

3.2.3 Cell-Based Assays for Cytotoxicity and Mitotic Arrest

Standard cell-based assays would be employed to assess the cytotoxic effects.

-

Cytotoxicity Assay (e.g., MTT, SRB): To determine the IC50 values in relevant cell lines, such as taxane-sensitive TNBC cells.

-

Cell Cycle Analysis: To confirm that the cytotoxic effect is mediated by mitotic arrest, as is typical for microtubule-targeting agents.

Signaling Pathways and Mechanism of Action

As a colchicine-binding site inhibitor, Antitumor agent-164 is expected to bind to tubulin dimers and inhibit their polymerization into microtubules.[2][6] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cells to arrest in mitosis and subsequently undergo apoptosis.[2] This mechanism is particularly effective in rapidly dividing cancer cells.

Caption: Proposed mechanism of Antitumor agent-164.

Conclusion

The term "this compound" encompasses multiple distinct compounds with different mechanisms of action against cancer cells. GS-164 acts as a microtubule stabilizer, CML-IN-1 inhibits the PI3K/Akt and MEK/ERK signaling pathways, and Antitumor agent-164 (compound 60c) is a microtubule destabilizer that binds to the colchicine site on tubulin. The in vitro data highlight the diverse strategies employed by these agents to induce cytotoxicity in cancer cells. Further research is necessary to fully elucidate the therapeutic potential of each of these compounds. This guide provides a framework for understanding their in vitro cytotoxic profiles based on the currently available information.

References

- 1. GS-164, a small synthetic compound, stimulates tubulin polymerization by a similar mechanism to that of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Effects of Anticancer Agent GS-164 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticancer agent GS-164 and its effects on cell cycle progression. GS-164 is a small synthetic molecule that functions as a microtubule-stabilizing agent, exhibiting a mechanism of action similar to that of Paclitaxel (Taxol).[1] By promoting the polymerization of tubulin and stabilizing microtubules, GS-164 disrupts the normal dynamics of the mitotic spindle, leading to an arrest of cancer cells in the mitotic (M) phase of the cell cycle.[1] This ultimately culminates in apoptotic cell death. This document summarizes the available data on GS-164, details the experimental protocols for its study, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction

The cell cycle is a series of events that takes place in a cell as it grows and divides. The deregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the proteins and pathways that regulate cell cycle progression are critical targets for anticancer drug development. Microtubules, dynamic polymers of tubulin, are essential components of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. Agents that interfere with microtubule dynamics are potent anticancer drugs. These can be broadly categorized into microtubule-destabilizing agents (e.g., Vinca alkaloids) and microtubule-stabilizing agents (e.g., taxanes).

GS-164 falls into the latter category.[1] Research has demonstrated that GS-164 stimulates the assembly of microtubule proteins in vitro in a concentration-dependent manner.[1] The microtubules formed in the presence of GS-164 are resistant to disassembly by factors such as calcium or low temperatures, a characteristic shared with Taxol.[1] In cellular assays, GS-164 treatment of HeLa cells leads to an increase in cellular microtubules, the formation of microtubule bundles, and a subsequent arrest in the M phase of the cell cycle, ultimately leading to cell death.[1]

Mechanism of Action: Microtubule Stabilization

GS-164 exerts its anticancer effects by directly targeting tubulin, the building block of microtubules. Its mechanism is analogous to that of Taxol, a well-characterized microtubule-stabilizing agent.

-

Promotion of Tubulin Polymerization: GS-164 stimulates the assembly of tubulin dimers into microtubules, even in the absence of GTP, which is normally required for this process.[1]

-

Stabilization of Microtubules: Once formed, the microtubules are stabilized by GS-164, rendering them resistant to depolymerization.[1]

-

Disruption of Mitotic Spindle Dynamics: During mitosis, the mitotic spindle must be highly dynamic to correctly attach to and segregate chromosomes. The hyper-stabilization of microtubules by GS-164 prevents this dynamic instability.

-

Mitotic Arrest: The inability of the mitotic spindle to function correctly activates the spindle assembly checkpoint, causing the cell to arrest in the M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of GS-164 leading to mitotic arrest.

Effects on Cell Cycle Progression: Quantitative Data

GS-164 induces a potent arrest of cells in the G2/M phase of the cell cycle. This is typically quantified by flow cytometry, where the DNA content of a cell population is measured. Cells in G2 and M phase have double the DNA content of cells in G1 phase.

Note: The following data is illustrative of a typical microtubule-stabilizing agent and is provided as a template. Specific quantitative data for GS-164 from the primary literature was not available for this guide.

| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control (DMSO) | 0.1% | 55.2 ± 3.1 | 24.5 ± 2.5 | 20.3 ± 1.8 |

| GS-164 | 1 µM | 15.7 ± 2.2 | 10.1 ± 1.9 | 74.2 ± 4.3 |

| GS-164 | 5 µM | 8.3 ± 1.5 | 5.6 ± 1.1 | 86.1 ± 3.7 |

| Paclitaxel (Positive Control) | 1 µM | 12.1 ± 1.8 | 8.9 ± 1.4 | 79.0 ± 3.5 |

Table 1: Illustrative Cell Cycle Distribution of HeLa Cells Treated with GS-164 for 24 hours.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GS-164 on microtubules and cell cycle progression.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often assessed by an increase in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP solution (100 mM)

-

GS-164 stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, 1 mM GTP, and the desired concentration of tubulin (e.g., 1-2 mg/mL) on ice to prevent premature polymerization.

-

Add GS-164 or vehicle control (DMSO) to the reaction mixture at the desired final concentrations.

-

Transfer the reaction mixtures to a pre-chilled 96-well plate or cuvettes.

-

Place the plate or cuvettes in the spectrophotometer pre-heated to 37°C.

-

Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.

-

An increase in absorbance indicates microtubule polymerization. Plot absorbance versus time to visualize the polymerization kinetics.

Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of cells for analysis of DNA content to determine cell cycle distribution.

Materials:

-

HeLa cells (or other cancer cell line)

-

Cell culture medium and supplements

-

GS-164

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of GS-164 or vehicle control for the desired time (e.g., 24 hours).

-

Harvesting: Aspirate the medium, wash the cells with PBS, and then detach them using Trypsin-EDTA.

-

Fixation: Collect the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI/RNase staining buffer.

-

Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm. Analyze the DNA content histograms using appropriate software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Immunofluorescence Microscopy of Microtubules

This method is used to visualize the microtubule network within cells after treatment with GS-164.

Materials:

-

Cells grown on glass coverslips

-

GS-164

-

Microtubule-stabilizing buffer (MTSB)

-

Paraformaldehyde (PFA) or ice-cold Methanol for fixation

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. After they adhere, treat with GS-164 or vehicle for the desired duration.

-

Fixation: Wash the cells briefly with MTSB. Fix the cells, for example, with ice-cold methanol for 5 minutes at -20°C, or with 4% PFA for 10 minutes at room temperature.

-

Permeabilization: If using PFA fixation, wash with PBS and then incubate with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Antibody Staining: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. GS-164-treated cells are expected to show dense bundles of microtubules compared to the fine network in control cells.

Conclusion

Anticancer agent GS-164 is a microtubule-stabilizing compound that shares a mechanism of action with Taxol.[1] By promoting tubulin polymerization and inhibiting microtubule depolymerization, GS-164 disrupts the highly dynamic mitotic spindle, leading to a robust arrest of cancer cells in the M phase of the cell cycle.[1] This prolonged mitotic arrest ultimately triggers apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of GS-164 and other microtubule-targeting agents, facilitating further research into their therapeutic potential. The distinct mechanism of inducing mitotic catastrophe makes GS-164 a compound of significant interest for cancer drug development.

References

Technical Whitepaper: Apoptosis Induction by the Anticancer Agent SM-164

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Anticancer agent 164" is ambiguous in publicly available scientific literature, referring to several distinct compounds. This document focuses on SM-164 , a bivalent Smac mimetic, due to the extensive and detailed published data available on its mechanism of apoptosis induction, making it a strong candidate for the agent of interest.

Executive Summary

SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic that induces apoptosis in cancer cells. It functions by targeting and neutralizing members of the Inhibitor of Apoptosis Protein (IAP) family, which are often overexpressed in tumor cells and contribute to therapeutic resistance. By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, SM-164 relieves the IAP-mediated suppression of caspases, thereby enabling the execution of the apoptotic program. This document provides a comprehensive technical overview of the mechanism of action of SM-164, quantitative data on its pro-apoptotic activity, and detailed experimental protocols for its study.

Mechanism of Action

SM-164 induces apoptosis by targeting key IAP proteins, namely X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[1][2][3]

-

Antagonism of XIAP: XIAP directly binds to and inhibits the activity of effector caspases (caspase-3 and -7) and initiator caspase-9. SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing its interaction with caspases and thus liberating their pro-apoptotic activity.[2][4][5]

-

Degradation of cIAP-1/2: SM-164 binding to cIAP-1 and cIAP-2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3] The depletion of cIAPs has two major consequences:

-

It prevents the ubiquitination and degradation of pro-caspase-8, stabilizing the death-inducing signaling complex (DISC) and promoting the activation of the extrinsic apoptosis pathway.

-

It leads to the stabilization of NIK (NF-κB-inducing kinase), which promotes the production of TNFα (Tumor Necrosis Factor-alpha). This, in turn, can act in an autocrine or paracrine manner to further stimulate the extrinsic apoptosis pathway.[3]

-

The concurrent inhibition of XIAP and degradation of cIAPs by SM-164 leads to a robust activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of effector caspases, cleavage of essential cellular substrates like PARP (Poly [ADP-ribose] polymerase), and ultimately, programmed cell death.[1][2]

Signaling Pathway of SM-164-Induced Apoptosis

Caption: Signaling pathway of SM-164-induced apoptosis.

Quantitative Data

The pro-apoptotic activity of SM-164 has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Binding Affinities of SM-164 to IAP Proteins

| Target Protein | Binding Domain(s) | Assay Type | Binding Affinity (Kᵢ) |

| XIAP | BIR2 and BIR3 | Fluorescence Polarization | 0.56 nM[1][4] |

| cIAP-1 | BIR2 and BIR3 | Fluorescence Polarization | 0.31 nM[1][4] |

| cIAP-2 | BIR3 | Fluorescence Polarization | 1.1 nM[1][4] |

Table 2: In Vitro Cellular Activity of SM-164

| Cell Line | Cancer Type | Assay | Endpoint | Result |

| MDA-MB-231 | Breast Cancer | Cell Viability | Apoptosis Induction | Potent induction at 1-10 nM[1] |

| SK-OV-3 | Ovarian Cancer | Cell Viability | Apoptosis Induction | Potent induction at 1-10 nM[1] |

| HL-60 | Leukemia | Cell Viability | Apoptosis Induction | Effective at 1 nM[5] |

| SK-BR-3 | Breast Cancer | Caspase Activity | Caspase-3/9 Activation | ~3-fold increase (with 6 Gy radiation)[2] |

Table 3: In Vivo Antitumor Efficacy of SM-164

| Xenograft Model | Treatment | Dosage | Outcome |

| MDA-MB-231 | SM-164 (i.v.) | 1 and 5 mg/kg | Inhibition of tumor growth and partial tumor regression[1][3] |

| MDA-MB-231 | SM-164 (single dose) | 5 mg/kg | Rapid cIAP-1 degradation and robust apoptosis in tumor tissue within 3-6 hours[1] |

Experimental Protocols

The following protocols are generalized methodologies based on published studies investigating SM-164. Researchers should optimize these protocols for their specific experimental systems.

Cell Culture and Treatment

-

Cell Lines: MDA-MB-231 (breast cancer), SK-OV-3 (ovarian cancer), and HCT116 (colon cancer) cells are commonly used.

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

SM-164 Treatment: Prepare a stock solution of SM-164 in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.

Apoptosis and Cell Viability Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed 1 x 10⁶ cells and treat with SM-164 for the desired duration (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the samples immediately using a flow cytometer.

Western Blot Analysis for Protein Expression and Cleavage

This method is used to detect changes in protein levels (e.g., cIAP-1 degradation) and cleavage events indicative of apoptosis (e.g., PARP and caspase cleavage).

-

Cell Lysis: After treatment with SM-164, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cIAP-1, anti-XIAP, anti-cleaved-caspase-3, anti-PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase Activity Assay (Fluorometric)

This assay quantitatively measures the activity of specific caspases.

-

Induce Apoptosis: Treat cells in a 96-well plate with SM-164.

-

Cell Lysis: Lyse the cells using the provided chilled lysis buffer and incubate on ice for 10 minutes.

-

Assay Reaction: Add reaction buffer containing DTT and a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).

In Vivo Xenograft Tumor Model

This protocol assesses the antitumor efficacy of SM-164 in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer SM-164 (e.g., 1-5 mg/kg) or vehicle control via an appropriate route (e.g., intravenous injection) according to the desired schedule (e.g., daily for 5 days a week for 2 weeks).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., three times a week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, TUNEL staining, H&E staining).

Experimental Workflow

Caption: A typical experimental workflow to evaluate SM-164.

Conclusion

SM-164 is a promising anticancer agent that effectively induces apoptosis by targeting the IAP family of proteins. Its bivalent nature allows for potent antagonism of XIAP and efficient induction of cIAP-1/2 degradation, leading to robust caspase activation and cell death in a variety of cancer models. The quantitative data and established experimental protocols summarized in this whitepaper provide a solid foundation for further research and development of SM-164 and other Smac mimetics as novel cancer therapeutics.

References

- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 164 (CML-IN-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 164, identified as CML-IN-1, is a potent small molecule inhibitor demonstrating significant anticancer properties in vitro. It has been shown to induce apoptosis in human chronic myeloid leukemia (CML) cells and inhibit proliferation in colorectal cancer cells.[1] The primary mechanisms of action involve the modulation of key signaling pathways, including the PI3K/Akt and MEK/ERK pathways.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

CML-IN-1 exerts its anticancer effects through multiple signaling pathways:

-

In Chronic Myeloid Leukemia (K562 cells): It induces apoptosis by significantly reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway.[1]

-

In Colorectal Cancer (HCT116 cells): It inhibits cell proliferation by suppressing the MEK/ERK signaling pathway.[1] Furthermore, it has been observed to inhibit colony formation, migration, and invasion, as well as induce apoptosis and cause cell cycle arrest in the G2/M phase.[1]

Another compound, GS-164, which is also an anticancer agent, works by stimulating tubulin polymerization, similar to the mechanism of Taxol.[2] This leads to mitotic arrest and subsequent cell death.[2] UM-164, a different agent, acts as a potent inhibitor of c-Src and p38 kinases, showing activity against triple-negative breast cancer.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound (CML-IN-1)

| Cell Line | Cancer Type | Assay Type | Endpoint | Result | Reference |

| K562 | Chronic Myeloid Leukemia | Cell Viability | IC₅₀ | 0.038 µM | [1] |

| HCT116 | Colorectal Cancer | Cell Proliferation | IC₅₀ | 8.04 ± 0.94 µM (48h) | [1] |

| HCT116 | Colorectal Cancer | Cell Proliferation | IC₅₀ | 5.52 ± 0.42 µM (72h) | [1] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

This compound (CML-IN-1)

-

Human cancer cell lines (e.g., K562, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound (CML-IN-1)

-

Human cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

This compound (CML-IN-1)

-

Human cancer cell lines

-

6-well plates

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound (CML-IN-1).

Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GS-164, a small synthetic compound, stimulates tubulin polymerization by a similar mechanism to that of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Cell Line Sensitivity to Anticancer Agent 164

Introduction

Anticancer agent 164 is a novel therapeutic compound under investigation for its potential cytotoxic effects on cancer cells. These application notes provide a comprehensive overview of its activity across various human cancer cell lines. The included protocols offer detailed, step-by-step guidance for researchers to assess the sensitivity of specific cell lines to this agent, enabling robust and reproducible experimental outcomes. The primary mechanism of action for many anticancer agents involves the disruption of cellular processes critical for tumor growth and survival. Understanding the differential sensitivity of various cell lines is paramount for identifying potential cancer types that may respond favorably to treatment with agent 164 and for elucidating its molecular mechanism of action.

Data Presentation: Comparative Sensitivity of Cancer Cell Lines to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across a panel of human cancer cell lines after a 72-hour exposure period. Lower IC50 values are indicative of higher sensitivity to the agent.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 250.2 |

| A549 | Lung Carcinoma | 15.7 |

| HCT116 | Colon Carcinoma | 12.3 |

| HeLa | Cervical Adenocarcinoma | 5.4 |

| OVCAR-3 | Ovarian Adenocarcinoma | 7.9 |

| PC-3 | Prostate Adenocarcinoma | 180.5 |

| U-87 MG | Glioblastoma | 95.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log-transformed drug concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in 6-well plates.

-

Incubate for 24 hours.

-

Treat the cells with this compound at a predetermined concentration (e.g., the IC50 value) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer within 1 hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Visualizations

Caption: A generalized workflow for determining the IC50 value of an anticancer agent.

Caption: A hypothetical signaling pathway activated by this compound.

Application Notes and Protocols for Anticancer Agent 164 Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo assessment of Anticancer Agent 164 , a potent dual inhibitor of the PI3K/Akt and MEK/ERK signaling pathways. The following protocols and data are based on studies utilizing a human chronic myeloid leukemia (CML) xenograft model in immunodeficient mice.

Data Presentation

The following tables summarize the quantitative data from preclinical animal model studies evaluating the efficacy and tolerability of this compound.

Table 1: In Vivo Efficacy of this compound in K562 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily, i.p. | 1500 ± 150 | 0 |

| This compound | 25 | Daily, i.p. | 750 ± 90 | 50 |

| This compound | 50 | Daily, i.p. | 300 ± 50 | 80 |

Table 2: Tolerability of this compound in Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 | Observable Toxicities |

| Vehicle Control | - | +5 ± 2 | None |

| This compound | 25 | -2 ± 1.5 | None |

| This compound | 50 | -8 ± 3 | Mild lethargy in the first week |

Experimental Protocols

K562 Human CML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the K562 human chronic myeloid leukemia cell line.

Materials:

-

K562 cells (ATCC® CCL-243™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hank's Balanced Salt Solution (HBSS)

-

Matrigel® (Corning)

-

Female athymic nude mice (6-8 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile HBSS and resuspend in a 1:1 mixture of HBSS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each athymic nude mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (dissolved in vehicle) or vehicle control intraperitoneally (i.p.) according to the dosing schedule outlined in Table 1.

-

Monitoring: Record tumor volumes and body weights every 2-3 days. Observe the animals for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Pharmacodynamic Analysis Protocol

This protocol outlines the procedure for assessing the target engagement of this compound in tumor tissue.

Materials:

-

Excised tumor tissues

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Protein Extraction: Homogenize excised tumor tissues in ice-cold RIPA buffer. Centrifuge the lysates and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine the inhibition of Akt and ERK phosphorylation.

Visualizations

Caption: PI3K/Akt Signaling Pathway Inhibition.

Application Notes and Protocols for Anticancer Agent 164 in Triple-Negative Breast Cancer

Introduction

The designation "Anticancer agent 164" has been associated with at least two distinct experimental compounds investigated for the treatment of triple-negative breast cancer (TNBC): UM-164 , a dual inhibitor of c-Src and p38 kinases, and SM-164 , an antagonist of the Inhibitor of Apoptosis Proteins (IAPs). These application notes provide a detailed overview of the preclinical data and experimental protocols for both agents, tailored for researchers, scientists, and drug development professionals.

Part 1: UM-164 - A Dual c-Src/p38 Kinase Inhibitor

1.1 Overview and Mechanism of Action

UM-164 is a novel, potent small molecule inhibitor that targets both c-Src and p38 kinases.[1][2] Its unique mechanism of action involves binding to the inactive "DFG-out" conformation of c-Src, which not only inhibits the kinase's activity but also forces it into an inactive state.[2][3] This dual inhibition of c-Src and p38 pathways has been shown to be more effective than targeting either kinase alone in TNBC models.[1][4] The compound has demonstrated significant antiproliferative, anti-migration, and anti-invasion activities in TNBC cell lines.[5]